N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C11H21NO3, and it contains a total of 40 bonds, including 15 non-hydrogen bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, and 1 ether (aliphatic).
Preparation Methods
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide involves several steps. The synthetic routes typically include the formation of the oxazole ring followed by the introduction of the hydroxy and methoxy groups. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has diverse applications in scientific research. It is used in drug development due to its potential therapeutic properties. In material science, it is explored for its unique structural properties that can be utilized in the design of new materials. In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Additionally, it has applications in biology and medicine, where it is studied for its potential biological activities.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds such as N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide and N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyethoxy)acetamide. These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-8-9(6-13-17-8)10(14)12-7-11(2,15)4-5-16-3/h6,15H,4-5,7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOQIJSGBRRBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C)(CCOC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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